N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring a benzodioxole moiety, a triazolopyrimidinone core, and a sulfanyl-acetamide linker. The sulfanyl group may influence pharmacokinetics (PK) by modulating solubility or binding affinity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c27-18-9-15(14-4-2-1-3-5-14)26-20(23-18)24-25-21(26)31-11-19(28)22-10-13-6-7-16-17(8-13)30-12-29-16/h1-9H,10-12H2,(H,22,28)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHUABXEEZPITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Triazolopyrimidine Core: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions to form the triazolopyrimidine structure.
Thioacetamide Linkage Formation: The final step involves the coupling of the benzodioxole and triazolopyrimidine intermediates through a thioacetamide linkage, typically using thiolating agents and acylating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or triazolopyrimidine moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide exhibits various pharmacological properties:
Anticancer Activity
Recent studies have indicated that compounds similar to N-[...]-acetamide possess anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, the triazole moiety has been linked to the inhibition of cell proliferation in various cancer cell lines. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Study 1: Anticancer Efficacy
A detailed investigation was conducted on the efficacy of N-[...]-acetamide in vitro against various cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents .
Study 2: Antimicrobial Testing
In an antimicrobial assay against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This suggests potential for development into a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole and triazolopyrimidine moieties are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfur-Containing Analogues
| Compound Name | Core Structure | Key Substituents | Structural Similarity (Tanimoto Index) |
|---|---|---|---|
| Target Compound | Triazolopyrimidinone | Benzodioxole, sulfanyl-acetamide | Reference (1.0) |
| 8-Acetamido-7-(naphthalen-1-ylmethyl)-... | Thiazolopyridine | Naphthyl, methyl sulfonamide | ~0.65–0.75 |
| 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives | Pyrazole-thiophene | Cyano, carboxylate | ~0.50–0.60 |
Pharmacokinetic and Bioactivity Profiles
Bioactivity clustering () suggests that structurally related compounds, such as triazolopyrimidinones and benzodioxoles, may target kinases or DNA repair enzymes. For instance, veronicoside and catalposide () exhibit antioxidant activity, hinting that the benzodioxole moiety in the target compound could confer similar properties .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and pharmacological potential?
The compound contains a benzodioxole moiety , a triazolo[4,3-a]pyrimidinone core , and a sulfanyl-acetamide linker . The benzodioxole group enhances metabolic stability and bioavailability, while the triazolopyrimidinone core is associated with kinase inhibition and antimicrobial activity. The sulfur bridge (sulfanyl group) facilitates nucleophilic substitutions, enabling structural modifications . These features collectively suggest potential applications in targeting enzymes or receptors involved in inflammation or infectious diseases.
Q. What are the common synthetic routes for preparing this compound, and what reagents are critical for optimizing yield?
Synthesis typically involves:
- Step 1 : Formation of the triazolopyrimidinone core via cyclocondensation of thiosemicarbazide derivatives with α,β-unsaturated ketones.
- Step 2 : Sulfanylation using mercaptoacetic acid derivatives under basic conditions (e.g., triethylamine in DMF) to introduce the sulfur bridge.
- Step 3 : Amide coupling between the sulfanyl intermediate and the benzodioxole-methylamine using coupling agents like EDC/HOBt . Critical reagents : Halogenating agents (e.g., POCl₃ for chlorination), thiols (e.g., thiourea for sulfur incorporation), and anhydrous solvents (DMF, acetonitrile) to prevent hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole and benzodioxole groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area normalization at 254 nm).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can experimental design (e.g., DoE) optimize reaction conditions for scale-up synthesis?
Response Surface Methodology (RSM) can identify optimal parameters:
- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 equiv).
- Outputs : Yield, purity, and reaction time. Example: A Central Composite Design (CCD) revealed that 90°C in DMF with 0.5 equiv triethylamine maximizes sulfanylation efficiency (85% yield) while minimizing byproducts .
Q. How should researchers resolve contradictions between predicted bioactivity (in silico) and experimental assay results?
Discrepancies often arise from:
- Solubility issues : Use co-solvents (e.g., DMSO/PBS mixtures) to improve bioavailability.
- Off-target interactions : Perform counter-screening against related enzymes (e.g., COX-2 vs. COX-1) to assess specificity.
- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., ester hydrolysis) .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Molecular docking studies suggest:
- The triazolopyrimidinone core binds ATP pockets in kinases (e.g., EGFR) via hydrogen bonding with hinge regions (e.g., Met793).
- The benzodioxole group interacts with hydrophobic subpockets, enhancing binding affinity.
- The sulfanyl bridge may form disulfide bonds with cysteine residues, modulating redox-sensitive pathways .
Q. What strategies improve the compound’s stability under physiological conditions?
- Formulation : Encapsulation in PEGylated liposomes reduces hydrolysis in serum.
- Structural modification : Replace the acetamide linker with a methylene group to prevent enzymatic cleavage.
- pH adjustment : Buffered solutions (pH 6.5–7.4) stabilize the sulfanyl group against oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
